N-(4-(diethylamino)-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(diethylamino)-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(diethylamino)-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, a compound with the molecular formula C19H22N6O, has gained attention in recent research for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in cancer therapy.
- Molecular Formula : C19H22N6O
- Molecular Weight : 350.426 g/mol
- Purity : Typically around 95%.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with various biological targets, leading to antiproliferative effects in cancer cell lines.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells, which is critical for preventing cancer cell proliferation .
- Apoptosis Induction : It promotes apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
- Microtubule Disruption : The compound targets tubulin, inhibiting its polymerization and leading to mitotic catastrophe .
In Vitro Studies
In vitro evaluations have demonstrated significant antiproliferative activity against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (ER+/PR+) | 52 |
MDA-MB-231 | 74 |
HepG2 | 10.8 |
HeLa | 11.8 |
These results indicate that the compound exhibits selectivity towards cancer cells compared to non-tumorigenic cells .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Diethylamino Group : Enhances solubility and bioavailability.
- Imidazole Moiety : Contributes to the compound's interaction with biological targets.
- Pyridazine Core : Essential for the anticancer activity, as modifications to this structure significantly affect potency .
Study 1: Antiproliferative Activity
A study published in Nature evaluated the compound's effects on various breast cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis, making it a promising candidate for further development as an anticancer drug .
Study 2: Mechanistic Insights
Research conducted on the interaction of this compound with tubulin revealed that it binds effectively at the colchicine site, disrupting microtubule dynamics and leading to cell cycle arrest . This mechanism underlines its potential use in combination therapies with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-6-imidazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-4-24(5-2)15-6-7-16(14(3)12-15)21-19(26)17-8-9-18(23-22-17)25-11-10-20-13-25/h6-13H,4-5H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFBAILNZWMKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.